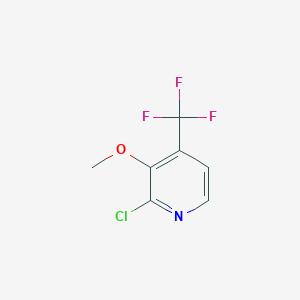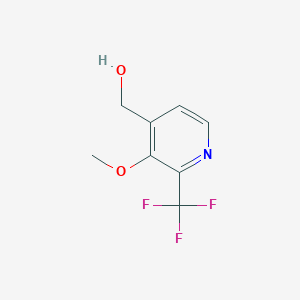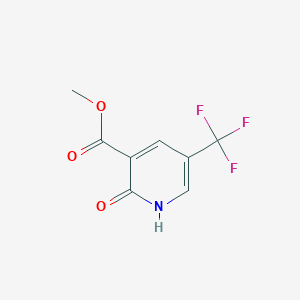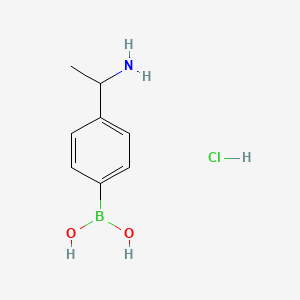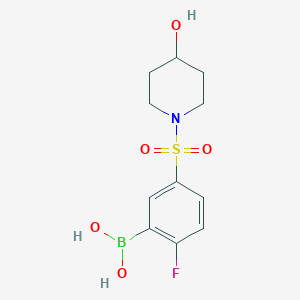![molecular formula C48H29O3PS B1412311 (S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide CAS No. 1706463-52-6](/img/structure/B1412311.png)
(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Descripción general
Descripción
Anthracene is a polycyclic aromatic hydrocarbon that consists of three fused benzene rings. It is commonly used in the production of dyes, coatings, and semiconductors. The compound you mentioned contains two anthracene groups, a dioxaphosphepine group, and a sulfide group. The presence of these groups could give the compound unique properties, such as fluorescence or high thermal stability .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The anthracene groups would likely contribute to a planar structure, while the dioxaphosphepine and sulfide groups could add some three-dimensionality .Chemical Reactions Analysis
Anthracene compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions that this compound could undergo would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
Anthracene compounds generally have high thermal stability and exhibit blue fluorescence . They also tend to be insoluble in water but soluble in organic solvents .Aplicaciones Científicas De Investigación
Electrochemical Sensors for Heavy Metal Detection
Modified anthracene compounds have been utilized in the development of electrochemical sensors for the detection of heavy metal ions. A compound like (S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide could be used to enhance the sensitivity and selectivity of sensors for metals like Cd²⁺, Cu²⁺, and Hg²⁺. This application is crucial for environmental monitoring and public health safety .
Pro-Apoptotic Agents in Cancer Research
Compounds containing anthracene structures have shown potential as pro-apoptotic agents, which can induce programmed cell death in cancer cells. This application is significant in the field of oncology, where targeted therapies are constantly being sought to combat various forms of cancer .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The unique properties of anthracene and its derivatives make them interesting targets for research. Potential future directions could include the development of new synthesis methods, the exploration of new applications (such as in organic electronics or medicine), and the investigation of their environmental impact .
Propiedades
IUPAC Name |
10,16-di(anthracen-9-yl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H29O3PS/c49-52(53)50-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)51-52)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,49,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZVWDJIYSNQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=S)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H29O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



